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molecular formula C10H20N2O3 B8276923 tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate

Cat. No. B8276923
M. Wt: 216.28 g/mol
InChI Key: FOBVQYVABFGEAZ-UHFFFAOYSA-N
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Patent
US08653079B2

Procedure details

(±)-tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate (216 mg, 1.00 mmol) was dissolved in dichloromethane (10 mL) and ethyl acetate (10 mL) and cooled to 0° C. The mixture was saturated with gaseous hydrogen chloride, warmed to ambient temperature and stirred for 1 hour. The mixture was concentrated in vacuo and the residue was concentrated with toluene (2×20 mL) to afford the titled compound.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH:3]([NH:7][NH:8]C(OC(C)(C)C)=O)[CH2:2]1.C(OCC)(=O)C.[ClH:22]>ClCCl>[ClH:22].[O:1]1[CH2:6][CH2:5][CH2:4][CH:3]([NH:7][NH2:8])[CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
O1CC(CCC1)NNC(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated with toluene (2×20 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.O1CC(CCC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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